molecular formula C10H6N2O5 B3023398 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 55764-56-2

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B3023398
CAS No.: 55764-56-2
M. Wt: 234.16 g/mol
InChI Key: YCUYSGICYXXUHR-UHFFFAOYSA-N
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Description

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research It is characterized by a quinoline core structure with a nitro group at the 6-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable nitro compounds under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6-nitro-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-4-7(10(14)15)6-3-5(12(16)17)1-2-8(6)11-9/h1-4H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUYSGICYXXUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290487
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55764-56-2
Record name NSC68969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 3
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 4
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 5
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6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

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